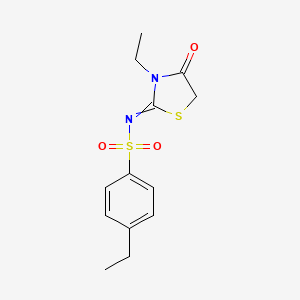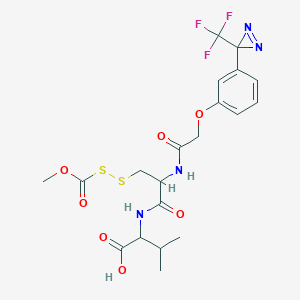
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound in yields ranging from 57% to 87% . Industrial production methods may involve optimization of these reaction conditions to improve yield, purity, and selectivity.
Análisis De Reacciones Químicas
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with oxalyl chloride produces pyrrolidine-2,3,5-trione derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . In medicinal chemistry, it serves as a valuable scaffold for the development of new drug candidates. Additionally, it is used in the synthesis of valuable organic combinations and as a vehicle for improving the pharmacokinetic activity of other compounds .
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, leading to its diverse pharmacological effects. The sulfur atom in the thiazolidine ring plays a crucial role in enhancing its binding affinity and selectivity towards specific biological targets .
Comparación Con Compuestos Similares
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be compared with other thiazolidine derivatives, such as thiazolidin-4-one and its analogs. These compounds share similar structural features but may differ in their biological activities and pharmacological properties. For example, thiazolidin-4-one derivatives have been extensively studied for their anticancer activities and have shown significant potential as multi-target enzyme inhibitors . The unique combination of the thiazolidine ring with the benzenesulfonamide group in this compound contributes to its distinct pharmacological profile.
Propiedades
Número CAS |
5494-58-6 |
|---|---|
Fórmula molecular |
C13H16N2O3S2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-10-5-7-11(8-6-10)20(17,18)14-13-15(4-2)12(16)9-19-13/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
LXUIMWDJNVYDTL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B14104040.png)
![2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14104043.png)

![7-Chloro-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104065.png)
![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![4-methyl-6-(2-methylphenyl)-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14104086.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B14104100.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14104114.png)

![2-Butyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104132.png)

![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104141.png)
